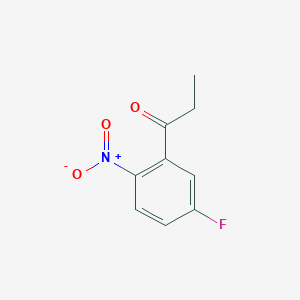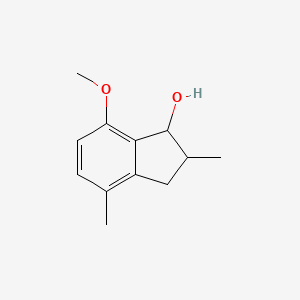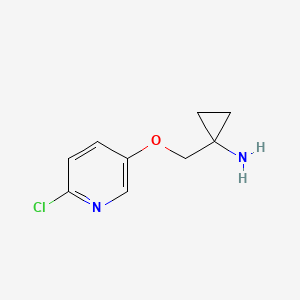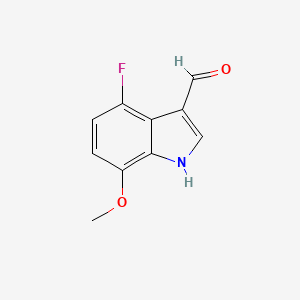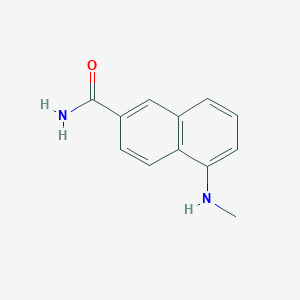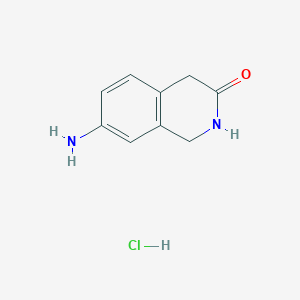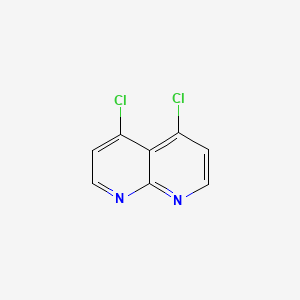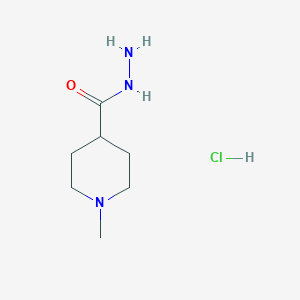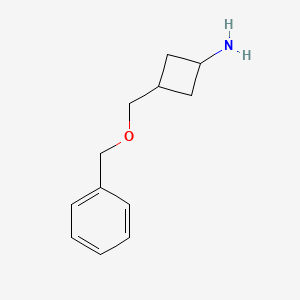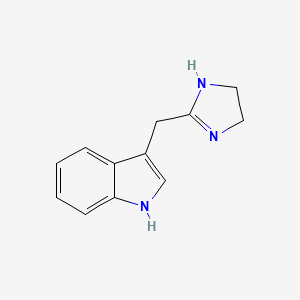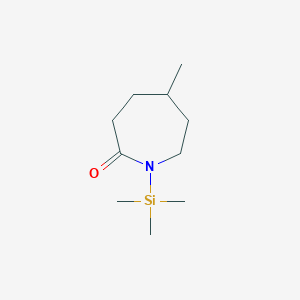
5-Methyl-1-(trimethylsilyl)azepan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1-(trimethylsilyl)azepan-2-one is a heterocyclic compound with a seven-membered ring containing nitrogen
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(trimethylsilyl)azepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-methyl-2-oxohexanoic acid with trimethylsilylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate amide, which then cyclizes to form the azepanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines.
Substitution: Formation of various substituted azepanones.
Applications De Recherche Scientifique
5-Methyl-1-(trimethylsilyl)azepan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-1-(trimethylsilyl)azepan-2-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azepanone: A structurally related compound with a similar azepanone ring but lacking the methyl and trimethylsilyl groups.
2-Azepanethione: Contains a sulfur atom in place of the oxygen in the azepanone ring.
Uniqueness
5-Methyl-1-(trimethylsilyl)azepan-2-one is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
61227-02-9 |
|---|---|
Formule moléculaire |
C10H21NOSi |
Poids moléculaire |
199.36 g/mol |
Nom IUPAC |
5-methyl-1-trimethylsilylazepan-2-one |
InChI |
InChI=1S/C10H21NOSi/c1-9-5-6-10(12)11(8-7-9)13(2,3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
KGNQAJHOAPXYBO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=O)N(CC1)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


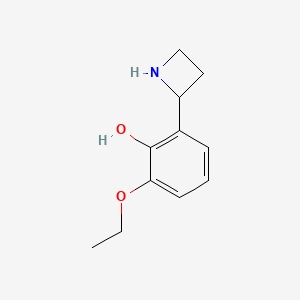
![3-Phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15069920.png)
